molecular formula C10H15NOS B571290 2-(sec-Butylsulfanyl)-6-methoxypyridine CAS No. 122734-03-6

2-(sec-Butylsulfanyl)-6-methoxypyridine

Cat. No.: B571290
CAS No.: 122734-03-6
M. Wt: 197.296
InChI Key: VZZMEXGGNQWYDZ-UHFFFAOYSA-N
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Description

2-(sec-Butylsulfanyl)-6-methoxypyridine is a pyridine derivative featuring a methoxy group at the 6-position and a sec-butylsulfanyl (thioether) group at the 2-position.

Properties

CAS No.

122734-03-6

Molecular Formula

C10H15NOS

Molecular Weight

197.296

IUPAC Name

2-butan-2-ylsulfanyl-6-methoxypyridine

InChI

InChI=1S/C10H15NOS/c1-4-8(2)13-10-7-5-6-9(11-10)12-3/h5-8H,4H2,1-3H3

InChI Key

VZZMEXGGNQWYDZ-UHFFFAOYSA-N

SMILES

CCC(C)SC1=CC=CC(=N1)OC

Synonyms

Pyridine, 2-methoxy-6-[(1-methylpropyl)thio]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The sec-butylsulfanyl group in the target compound introduces greater lipophilicity compared to benzylthio or triazole substituents, which may enhance passive diffusion across biological membranes.
  • The triazole-chlorophenyl system in Murugavel’s compound enables π-π stacking and hydrogen bonding, critical for its anticancer activity .
  • The boronate ester in ’s compound highlights versatility in synthetic modifications for coupling reactions .

Physicochemical Properties

Substituents critically influence solubility, stability, and spectroscopic profiles.

Table 3: Predicted/Reported Properties

Compound LogP (Predicted) Solubility Spectroscopic Features
2-(sec-Butylsulfanyl)-6-methoxypyridine ~3.5 (High) Low aqueous Expected δ ~2.3 ppm (sec-butyl CH₂) in ¹H NMR
2-(Benzylthio)-6-methoxypyridine ~2.8 Moderate in organic solvents Aromatic protons at δ 7–8 ppm in ¹H NMR
Murugavel et al. compound ~3.0 Moderate Triazole C-H stretch at ~3100 cm⁻¹ (FT-IR)
Boronate ester derivative ~2.5 Low Boron signals at δ 80–90 ppm in ¹¹B NMR

Key Insights :

  • Murugavel’s compound exhibits balanced lipophilicity for drug-like properties, supported by ADMET predictions .

Hypotheses for Target Compound :

  • The sec-butylsulfanyl group may confer mild antimicrobial or enzyme-inhibitory activity, akin to sulfur-containing analogs. However, specific data are lacking.
  • Murugavel’s work suggests that methoxypyridines with bulky substituents can achieve potent biological effects, but steric hindrance from sec-butyl may reduce target affinity compared to planar triazole systems .

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